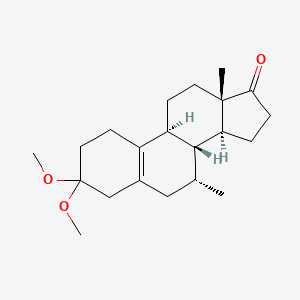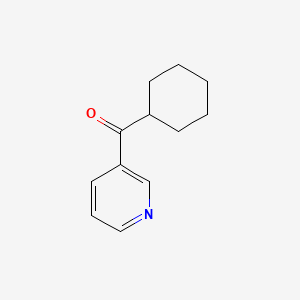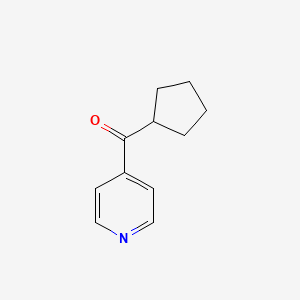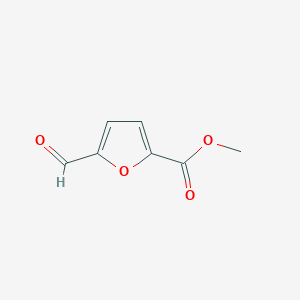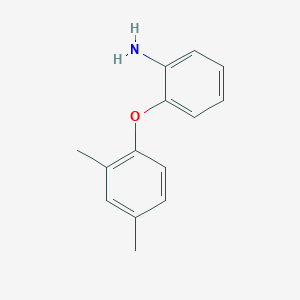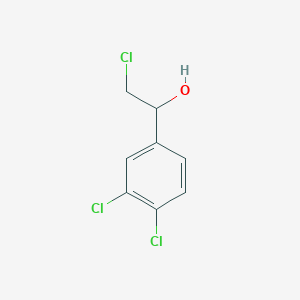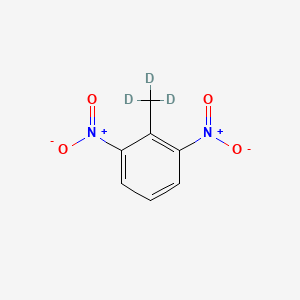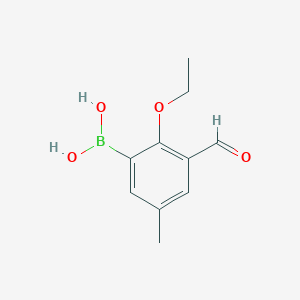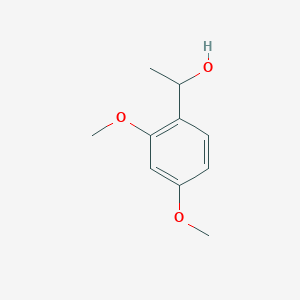
1-(2,4-Dimethoxyphenyl)ethanol
Descripción general
Descripción
“1-(2,4-Dimethoxyphenyl)ethanol” is a chemical compound with the linear formula C10H14O3 . It is a unique chemical provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “1-(2,4-Dimethoxyphenyl)ethanol” is represented by the SMILES stringCOC1=CC(OC)=CC=C1C(C)O . The InChI key for this compound is RUANRSQPKRJMNZ-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
“1-(2,4-Dimethoxyphenyl)ethanol” is a solid compound . Its molecular weight is 182.22 .Aplicaciones Científicas De Investigación
Oxidation Studies in Lignin Model Compounds
Kinetics of Oxidation with Chlorine Dioxide : A study by Nie et al. (2014) explored the oxidation of 1-(3,4-Dimethoxyphenyl)ethanol, a lignin model compound, using chlorine dioxide. This research revealed the coexistence of chlorination and oxidizing reactions, contributing to the formation of adsorbable organic halides (AOX), a key aspect in environmental pollution related to elemental chlorine-free bleaching of pulp (Nie et al., 2014).
Oxidation with Hydrogen Peroxide : Cui et al. (1999) studied the reactivity of 1-(3,4-dimethoxyphenyl)ethanol towards hydrogen peroxide catalyzed by a manganese complex. This research provided insights into the oxidation mechanisms and potential applications in lignin degradation (Cui et al., 1999).
Photochemical and Mechanistic Studies
- Photochemistry of Lignin Model Dimers : Castellan et al. (1990) examined the photochemistry of 1,2-di(3′,4′-dimethoxyphenyl)ethanone, an O-methylated α-carbonyl β-1 lignin model dimer. The study provided insights into the photoreactivity of such compounds in different states, contributing to understanding the photochemical behavior of lignin (Castellan et al., 1990).
Synthesis and Characterization Studies
Synthesis of Chalcone Moieties : Tayade and Waghmare (2016) conducted research on the isomerization of 1-{4-[2-(4-chlorophenyl)imino-4-substitutedimino)amino-1,3,5-dithiazino-6yl]aminophenyl}-3-(3,4-dimethoxyphenyl) prop-2-en-1-one. This synthesis provides a pathway for creating novel compounds for potential applications in pharmaceuticals and materials science (Tayade & Waghmare, 2016).
Characterization of Lignin Model Compounds : Yokoyama and Matsumoto (2010) focused on the reaction mechanism of 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol, a non-phenolic β-O-4 type lignin model compound. Their findings are significant for understanding the chemical behavior of lignin and its derivatives (Yokoyama & Matsumoto, 2010).
Catalytic Oxidation Studies
- Oxidation of Lignin Model Compounds : Comparative studies by Alves et al. (2003) on the oxidation of lignin model compounds like 1-(3,4-dimethoxyphenyl)ethanol with hydrogen peroxide using manganese catalysts shed light on the kinetics and reaction mechanisms, offering perspectives for industrial applications in lignin processing (Alves et al., 2003).
Safety And Hazards
Propiedades
IUPAC Name |
1-(2,4-dimethoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-7(11)9-5-4-8(12-2)6-10(9)13-3/h4-7,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUANRSQPKRJMNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543326 | |
| Record name | 1-(2,4-Dimethoxyphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)ethanol | |
CAS RN |
829-19-6 | |
| Record name | 1-(2,4-Dimethoxyphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



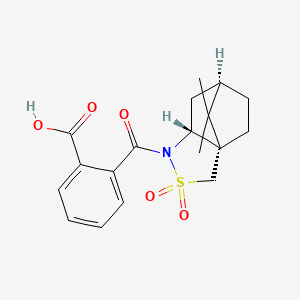

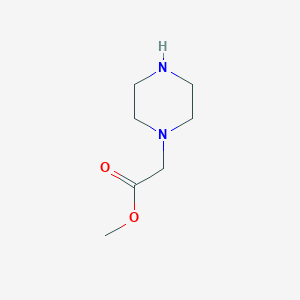
![2-methylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B1355201.png)
